molecular formula C20H21NO3 B214503 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Número de catálogo B214503
Peso molecular: 323.4 g/mol
Clave InChI: RSCKMXNAMUZIJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of various B-cell malignancies.

Mecanismo De Acción

TAK-659 selectively binds to the active site of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition, TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical studies. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies, including venetoclax and lenalidomide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using TAK-659 in laboratory experiments include its potent and selective inhibition of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity, its favorable safety profile, and its potential for use in combination with other targeted therapies. However, limitations of using TAK-659 in laboratory experiments include its synthetic nature, which may limit its availability and cost, and the need for further preclinical and clinical studies to fully understand its potential therapeutic applications.

Direcciones Futuras

There are several potential future directions for the use of TAK-659 in the treatment of B-cell malignancies. These include the development of combination therapies with other targeted therapies, the investigation of TAK-659 in other B-cell malignancies, and the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential for use in personalized medicine approaches.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the reaction of 2,3,5,6-tetramethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of triethylamine to yield TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.

Propiedades

Nombre del producto

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Fórmula molecular

C20H21NO3

Peso molecular

323.4 g/mol

Nombre IUPAC

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-11-9-12(2)14(4)18(13(11)3)17(22)10-20(24)15-7-5-6-8-16(15)21-19(20)23/h5-9,24H,10H2,1-4H3,(H,21,23)

Clave InChI

RSCKMXNAMUZIJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

SMILES canónico

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.